2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple ring structures including a pyrazole and a phenyl group . Further analysis would require more specific data or computational chemical analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. For a comprehensive analysis, specific experimental data or computational chemical data would be required .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility of thienopyrimidin derivatives in medicinal chemistry. These synthetic processes often aim at creating compounds with potential biological activities, such as antimicrobial, anticonvulsant, and anti-inflammatory properties. For example, the synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives have been explored for central nervous system depressant activity, indicating the compound's relevance in neuroscience research (Manjunath et al., 1997).
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide have been tested for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal effects, comparable to established antibiotics like streptomycin and fusidic acid. This highlights their potential as novel antimicrobial agents, contributing to the fight against resistant microbial strains (Hossan et al., 2012).
Anticonvulsant Potential
The derivatives of this chemical compound have been studied for their anticonvulsant effects, indicating their potential use in treating epilepsy and other seizure disorders. The synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcase the compound's relevance in neurological research and drug development (Severina et al., 2020).
Aldose Reductase Inhibitory Activity
In the context of diabetes research, derivatives of the compound have been evaluated for their ability to inhibit aldose reductase, an enzyme involved in the development of diabetic complications. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in managing or preventing diabetic complications (Ogawva et al., 1993).
Future Directions
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13-6-7-16(10-14(13)2)24-19(27)12-25-18-8-9-30-20(18)21(28)26(22(25)29)17-5-3-4-15(23)11-17/h3-11,18,20H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQIITWRHCXNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
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